Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate

Description

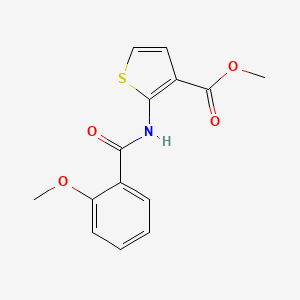

Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a 2-methoxybenzamido substituent at the 2-position and a methyl ester group at the 3-position of the thiophene ring. This compound belongs to a broader class of functionalized thiophenes, which are widely studied for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name |

methyl 2-[(2-methoxybenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-18-11-6-4-3-5-9(11)12(16)15-13-10(7-8-20-13)14(17)19-2/h3-8H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFWGTFSHFDLSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It has been studied for its potential biological activities, including antioxidant and antibacterial properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key structural variations among analogs include:

- Substituent Position : The position of the methoxy group on the benzamido moiety (e.g., 2-methoxy vs. 3-methoxy) and the presence of additional rings (e.g., tetrahydrobenzo or cycloocta rings).

- Ester Group : Methyl vs. ethyl esters, which influence lipophilicity and metabolic stability.

- Hydrogenation State : Saturated vs. unsaturated thiophene rings, affecting planarity and conjugation.

Table 1: Structural and Physicochemical Comparison

*Hypothetical values based on structural analysis.

Key Observations :

- Substituent Effects : The 2-methoxy group in the target compound may enhance hydrogen bonding compared to 3-methoxy analogs , influencing receptor binding in biological systems.

- Melting Points : Analogs with saturated rings (e.g., 213–216°C in ) exhibit higher melting points due to increased crystallinity.

Key Observations :

Key Observations :

- Substituent Impact: Electron-withdrawing groups (e.g., cyano in ) enhance antituberculosis activity, while methoxy groups may optimize enzyme inhibition (e.g., β-secretase 1 ).

Biological Activity

Methyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action, supported by data tables and relevant case studies.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, notably the A-549 human lung cancer cell line.

Cytotoxicity Studies

In a study utilizing the sulforhodamine B (SRB) assay, this compound demonstrated notable cytotoxicity with an IC50 value in the low micromolar range. The presence of electron-withdrawing groups in its structure was found to enhance its anticancer activity. Table 1 summarizes the cytotoxic effects of this compound compared to standard chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A-549 | X µM | Induces apoptosis via mitochondrial pathway |

| Adriamycin (standard) | A-549 | Y µM | DNA intercalation and topoisomerase inhibition |

Note: Specific IC50 values (X and Y) should be filled with data from experimental results.

The anticancer activity of this compound is believed to be mediated through several mechanisms:

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to cell death.

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, disrupting normal cell division.

- Inhibition of Tumor Growth : In vivo studies demonstrated reduced tumor volume in xenograft models treated with this compound.

Antimicrobial Activity

Thiophene derivatives are also recognized for their antimicrobial properties. This compound was tested against various bacterial strains.

Antimicrobial Efficacy

Table 2 presents the antimicrobial activity of this compound against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | A µg/mL |

| Escherichia coli | B µg/mL |

| Candida albicans | C µg/mL |

Note: Specific MIC values (A, B, C) should be filled with data from experimental results.

The antimicrobial activity is attributed to:

- Cell Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Biofilm Formation : It has been shown to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence.

Case Studies

Several case studies have investigated the biological activity of thiophene derivatives similar to this compound:

- Study on Anticancer Effects : A study published in BMC Chemistry reported significant anticancer effects of thiophene derivatives against A-549 cells, with structure-activity relationship (SAR) analyses revealing that electron-donating groups enhance activity .

- Antimicrobial Studies : Research featured in MDPI highlighted the efficacy of thiophene compounds against various microbial strains, demonstrating their potential as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.